molecular formula C17H26N2O2 B5773136 N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

Cat. No.: B5773136
M. Wt: 290.4 g/mol
InChI Key: RBIBJPCBHKQAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a compound belonging to the class of N-tert-butyl amides. These compounds are known for their applications in various fields, including pharmaceuticals, due to their unique chemical properties. The N-tert-butyl amide group is found in many drugs, such as finasteride and nelfinavir, which are used to treat benign prostatic hyperplasia and HIV, respectively .

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized amide, while reduction may produce a reduced amide.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, as a protease inhibitor, it binds to the active site of proteases, preventing them from cleaving their substrates . This inhibition can disrupt various biological processes, making the compound useful in treating diseases like HIV.

Comparison with Similar Compounds

N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can be compared with other N-tert-butyl amides, such as:

These compounds share similar chemical structures but differ in their specific applications and mechanisms of action

Properties

IUPAC Name

N-tert-butyl-3-(2-ethylbutanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-6-12(7-2)15(20)18-14-10-8-9-13(11-14)16(21)19-17(3,4)5/h8-12H,6-7H2,1-5H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIBJPCBHKQAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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